

Protocol for Handling Chlorosoman in a Laboratory Setting

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Compound of Interest

Compound Name: Chlorosoman

Cat. No.: B1197869

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Application Notes

Chlorosoman, with the IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, is a highly toxic organophosphorus compound.[1] It is the chlorine analog of the nerve agent Soman and is classified as a Schedule 1 substance under the Chemical Weapons Convention, indicating it has little to no use for peaceful purposes and poses a high risk.[2] While it is at least 2.5 times less toxic than Soman, it remains a significant hazard and must be handled with extreme caution in a laboratory setting.[1] **Chlorosoman** is also a precursor for the synthesis of Soman.[1]

The primary mechanism of toxicity for **Chlorosoman**, like other organophosphorus nerve agents, is the irreversible inhibition of acetylcholinesterase (AChE).[3][4][5] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts and at neuromuscular junctions.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors.[4] This cholinergic crisis can lead to a range of symptoms, including glandular hypersecretion, bronchoconstriction, muscle fasciculations, seizures, respiratory failure, and death.[4]

Chlorosoman is expected to react with water to form corrosive hydrochloric acid and emits toxic chloride fumes when heated to decomposition.[2][6] Due to its high toxicity and its status as a chemical weapon precursor, all work with **Chlorosoman** must be conducted in a designated facility with appropriate engineering controls and by highly trained personnel.

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	3,3-Dimethylbutan-2-yl methylphosphonochloridate	[1]
Other Names	Pinacolyl methylphosphonochloridate, PICL	[2]
CAS Number	7040-57-5	[1]
Molecular Formula	C ₇ H ₁₆ ClO ₂ P	[1]
Molar Mass	198.63 g/mol	[2]
Appearance	Presumed to be a colorless to yellowish liquid	
Water Reactivity	Reacts to form hydrochloric acid	[2][6]

Toxicity Data

Parameter	Value	Species	Reference
Toxicity Comparison	At least 2.5x less toxic than Soman	[1]	

Note: Specific LD50 values for **Chlorosoman** are not readily available in the public domain. It should be treated as a highly toxic compound.

Experimental Protocols

General Safety and Handling Protocol

This protocol outlines the essential safety measures for handling **Chlorosoman** in a laboratory setting. A comprehensive, site-specific risk assessment and standard operating procedure (SOP) are mandatory before any work commences.

1. Designated Area and Engineering Controls:

- All work with **Chlorosoman** must be conducted in a designated and clearly marked restricted area, such as a certified chemical fume hood with a face velocity of at least 100 feet per minute or a glovebox.
- The work area must have a continuous monitoring system for organophosphorus compounds.
- Ensure a safety shower and eyewash station are immediately accessible.

2. Personal Protective Equipment (PPE):

- Body Protection: A disposable, chemical-resistant suit or a solid-front lab coat made of a non-permeable material.
- Hand Protection: Double gloving with chemically resistant gloves (e.g., butyl rubber or Viton) is required. Check glove compatibility charts and breakthrough times.
- Eye and Face Protection: Chemical splash goggles and a face shield.
- Respiratory Protection: A properly fitted respirator with a cartridge appropriate for organic vapors and acid gases is mandatory if there is any risk of exposure outside of a fume hood or glovebox.

3. Decontamination:

- A decontamination solution should be readily available. Common decontamination solutions for organophosphorus agents include alkaline solutions (e.g., dilute sodium hydroxide) or specialized commercial decontamination products.
- All surfaces and equipment must be decontaminated after each use.
- Personnel must follow a strict decontamination procedure before exiting the designated area.

4. Spill and Emergency Procedures:

- In case of a spill, evacuate the area immediately and alert safety personnel.

- Only trained personnel with appropriate PPE should perform cleanup.
- Use an absorbent material that is compatible with **Chlorosoman** and its decomposition products. Do not use combustible materials.
- In case of exposure, remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. An atropine and an oxime autoinjector should be available as an antidote, and personnel should be trained in their use.

5. Waste Disposal:

- All **Chlorosoman**-contaminated waste is considered hazardous and must be disposed of in accordance with local, national, and international regulations.
- Waste should be collected in clearly labeled, sealed, and chemically resistant containers.
- Incineration at a high temperature is a common method for the destruction of chemical warfare agents and their precursors.^[7]

In Vitro Acetylcholinesterase Inhibition Assay Protocol

This protocol is a general guideline for determining the inhibitory potential of **Chlorosoman** on acetylcholinesterase activity using a modified Ellman's method.^{[3][8][9]}

Materials:

- **Chlorosoman** (handle with extreme caution as per the safety protocol)
- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine iodide (ATCI)
- Phosphate buffer (pH 8.0)
- 96-well microplates

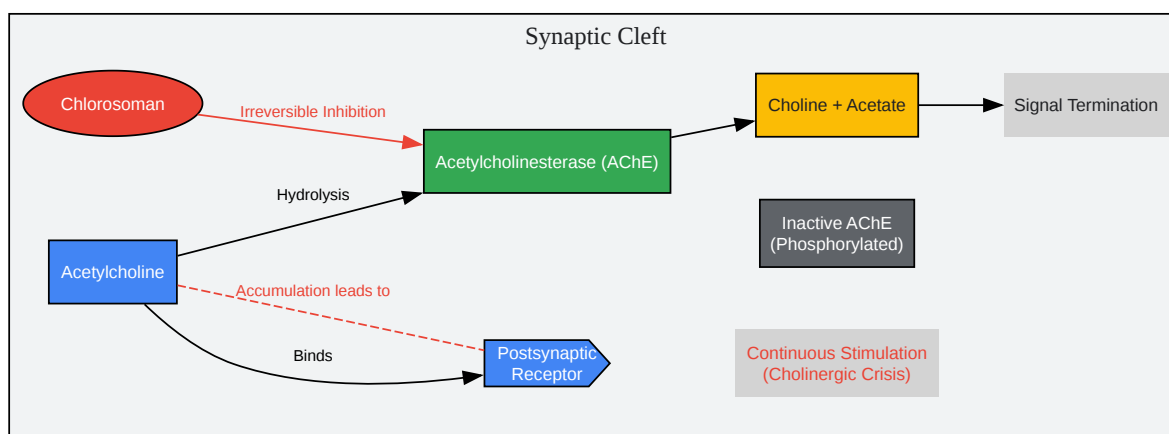
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Chlorosoman** in a suitable anhydrous organic solvent (e.g., isopropanol). Perform serial dilutions to obtain the desired test concentrations. All handling of **Chlorosoman** must be done in a designated fume hood.
 - Prepare AChE solution in phosphate buffer.
 - Prepare DTNB solution in phosphate buffer.
 - Prepare ATCI solution in phosphate buffer. This is the substrate and should be prepared fresh.
- Assay Setup (in a 96-well plate):
 - Blank: 200 μ L of phosphate buffer.
 - Control (100% enzyme activity): Add buffer, AChE solution, and the same volume of solvent used for the **Chlorosoman** dilutions.
 - Test: Add buffer, AChE solution, and the desired concentration of **Chlorosoman** solution.
- Pre-incubation:
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes) to allow **Chlorosoman** to interact with the enzyme.
- Reaction Initiation and Measurement:
 - Add DTNB solution to all wells.
 - Initiate the reaction by adding ATCI solution to all wells.

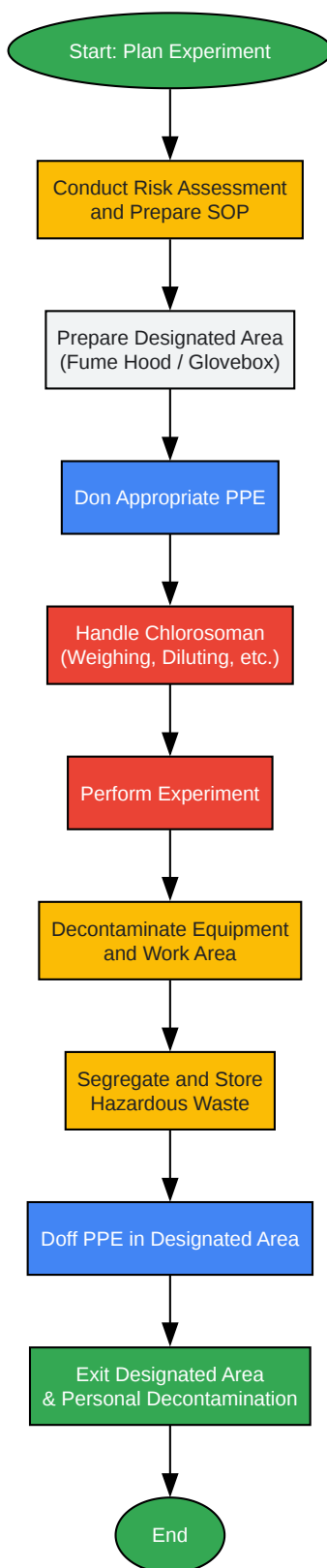
- Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percentage of inhibition for each concentration of **Chlorosoman** compared to the control.
 - Plot the percentage of inhibition against the logarithm of the **Chlorosoman** concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Mandatory Visualizations



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Caption: Mechanism of Acetylcholinesterase Inhibition by **Chlorosoman**.



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